3-Chloromandelic acid amide
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Overview
Description
3-Chloromandelic acid amide is a derivative of mandelic acid, where the hydroxyl group is replaced by an amide group, and a chlorine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromandelic acid amide typically involves the reaction of 3-chlorobenzaldehyde with potassium cyanide in the presence of a suitable catalyst to form 3-chloromandelonitrile. This intermediate is then hydrolyzed to produce 3-chloromandelic acid, which is subsequently converted to its amide form using ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic methods using recombinant Escherichia coli strains expressing specific enzymes such as oxynitrilase and nitrilase. These enzymes facilitate the conversion of chlorinated benzaldehydes to the desired amide with high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Chloromandelic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under suitable conditions.
Major Products Formed:
Oxidation: 3-Chloromandelic acid.
Reduction: 3-Chlorophenylglycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloromandelic acid amide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions and enzyme specificity.
Mechanism of Action
The mechanism of action of 3-Chloromandelic acid amide involves its interaction with specific enzymes or receptors in biological systems. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom may also participate in halogen bonding, further modulating the compound’s interactions with molecular targets .
Comparison with Similar Compounds
Mandelic Acid Amide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
4-Chloromandelic Acid Amide: Chlorine substitution at the fourth position, leading to variations in chemical properties and applications.
2-Chloromandelic Acid Amide: Chlorine substitution at the second position, affecting the compound’s steric and electronic characteristics.
Uniqueness: 3-Chloromandelic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChI Key |
OENYBIZVWXUXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)N)O |
Origin of Product |
United States |
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